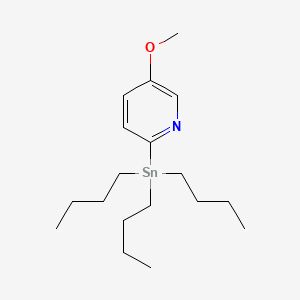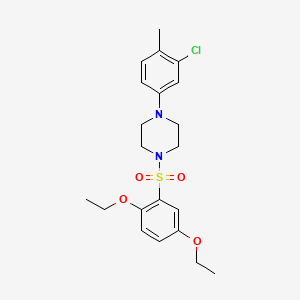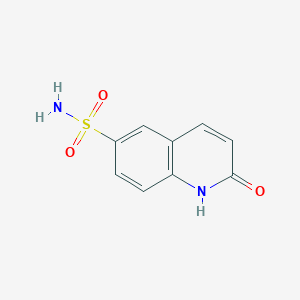
5-Methoxy-2-(tributylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including those similar to 5-Methoxy-2-(tributylstannyl)pyridine, typically involves complex organic reactions that can include halogen exchange reactions, Suzuki cross-coupling reactions, and modifications involving methoxy and pyridinyl groups (Gawley, Narayan, & Vicic, 2005).
Molecular Structure Analysis
Molecular structure analysis of pyridine derivatives has been extensively studied using techniques like X-ray crystallography and NMR spectroscopy. These analyses reveal detailed insights into the molecular geometry, bond lengths, angles, and overall conformation of the compounds (Bernauer, Chuard, & Stoeckli-Evans, 1993).
Chemical Reactions and Properties
Pyridine derivatives participate in a variety of chemical reactions, including Suzuki cross-coupling reactions and reactions involving lithium-halogen exchange. These reactions are crucial for modifying the pyridine core and introducing different functional groups, such as the tributylstannyl group (Saygılı, Batsanov, & Bryce, 2004).
Physical Properties Analysis
The physical properties of pyridine derivatives, including those similar to this compound, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides insights into the crystal packing and molecular interactions within the solid state, affecting the compound's physical properties (Moustafa & Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of pyridine derivatives are determined by their electronic structure and the presence of functional groups. Studies involving DFT calculations and spectroscopic analyses provide valuable information on the electronic properties and reactivity patterns of these compounds (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
5-Methoxy-2-(tributylstannyl)pyridine has been utilized in various synthetic processes. For instance, Pabst and Sauer (1999) described its application in the synthesis of 4-stannyl-, 4-bromo-, and branched oligopyridines through regioselective [4+2] cycloadditions with ethynyltributyltin (Pabst & Sauer, 1999). Similarly, Reginato et al. (1995) discussed its use in the preparation of 4-tributylstannyl,2-(5H)-furanone and pyrrolone as intermediates for the selective functionalization of heterocyclic rings (Reginato et al., 1995).
Biological Applications
Although the primary focus of this compound is in synthetic chemistry, some pyridine derivatives have been explored for their biological activities. For example, Bakhite et al. (2014) synthesized and evaluated the toxicity of pyridine derivatives, including this compound derivatives, against cowpea aphid (Bakhite et al., 2014).
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of pyridine derivatives, including those with methoxy and tributylstannyl groups, have been a subject of research. Gutrov et al. (2019) studied the spectral and luminescent properties of certain pyridine derivatives in acetonitrile, highlighting the impact of different substituents on these properties (Gutrov et al., 2019).
Applications in Material Science
This compound derivatives have also been explored in material science applications. Kozhevnikov et al. (2009) synthesized cyclometallated platinum complexes with substituted thienylpyridines, including those with methoxy groups, and characterized their luminescence properties (Kozhevnikov et al., 2009).
Propriétés
IUPAC Name |
tributyl-(5-methoxypyridin-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-3-2-4-7-5-6;3*1-3-4-2;/h2-3,5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPYDDYBIWJEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)
![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)



![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)
![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)